An In-depth Technical Guide to the Chemical Properties of 2-(1-Naphthyl)ethanesulfonyl Chloride
An In-depth Technical Guide to the Chemical Properties of 2-(1-Naphthyl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-(1-Naphthyl)ethanesulfonyl Chloride. The information is compiled from various chemical suppliers and safety data sheets to serve as a foundational resource for its application in research and development.
Core Chemical Properties
2-(1-Naphthyl)ethanesulfonyl Chloride is a solid organic compound, appearing as a white to light yellow or light orange powder or crystal.[1][2] It is classified as a sulfonyl chloride, a class of compounds known for their reactivity and utility as intermediates in organic synthesis.
Table 1: Physical and Chemical Properties of 2-(1-Naphthyl)ethanesulfonyl Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁ClO₂S | [2][3] |
| Molecular Weight | 254.73 g/mol | [2][3] |
| CAS Number | 104296-63-1 | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2] |
| Melting Point | 50 °C | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Slightly soluble in Toluene | [1] |
| Purity | >97.0% (T)(HPLC) | [2][4] |
Spectroscopic Data
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Infrared (IR) Spectroscopy: Strong characteristic absorption bands are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the ethyl chain adjacent to the sulfonyl chloride group would appear as a deshielded multiplet.[5]
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).[5]
Reactivity and Stability
As a sulfonyl chloride, 2-(1-Naphthyl)ethanesulfonyl Chloride is a reactive compound. The sulfonyl chloride functional group is a good leaving group, making the sulfur atom susceptible to nucleophilic attack. It is expected to react with a variety of nucleophiles, such as alcohols, amines, and water.
It is moisture-sensitive and should be stored in a dry environment.[4] It is incompatible with strong oxidizing agents and strong bases.
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of 2-(1-Naphthyl)ethanesulfonyl Chloride is not available in the searched literature. However, general methods for the preparation of sulfonyl chlorides often involve the oxidative chlorination of thiols or the reaction of sulfonic acids or their salts with chlorinating agents like thionyl chloride or phosphorus pentachloride.
Safety and Handling
2-(1-Naphthyl)ethanesulfonyl Chloride is classified as a corrosive substance. It causes severe skin burns and eye damage.[6] It is harmful if swallowed and may cause respiratory irritation.
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and bases.[4]
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or any associated signaling pathways of 2-(1-Naphthyl)ethanesulfonyl Chloride. While derivatives of naphthalenesulfonamides have been investigated for various biological activities, including as enzyme inhibitors and anticancer agents, the direct biological role of this specific compound has not been reported.[7][8][9][10]
Logical Relationship Diagram
The following diagram illustrates the general reactivity of a sulfonyl chloride, which is applicable to 2-(1-Naphthyl)ethanesulfonyl Chloride.
Caption: General reaction pathways of 2-(1-Naphthyl)ethanesulfonyl Chloride with common nucleophiles.
References
- 1. 104296-63-1 CAS MSDS (2-(1-NAPHTHYL)ETHANESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-(1-Naphthyl)ethanesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 3. 2-(1-NAPHTHYL)ETHANESULFONYL CHLORIDE | 104296-63-1 [chemicalbook.com]
- 4. 2-(1-Naphthyl)ethanesulfonyl Chloride | 104296-63-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. acdlabs.com [acdlabs.com]
- 6. 2-(1-Naphthyl)ethanesulfonyl Chloride | 104296-63-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
